1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one belongs to a class of heterocyclic organic compounds featuring both a pyridin-2(1H)-one ring and a piperazine ring linked by a methylene bridge. These types of structures are commonly found in pharmaceuticals and research tools due to their diverse biological activities. [, , ]
1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one, with the Chemical Abstracts Service number 1503856-61-8, is a compound that belongs to the class of piperazine derivatives. Its molecular formula is , and it has a molecular weight of 221.30 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various receptors in the central nervous system.
1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is classified as a heterocyclic organic compound, specifically a piperazine derivative. Piperazines are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes the alkylation of piperazine with an appropriate alkyl halide followed by cyclization to form the pyridine ring.
The synthesis can be outlined as follows:
The molecular structure of 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one features a pyridine ring substituted at the 5-position with a piperazinylmethyl group and an ethyl group at the 1-position. The structural formula can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and heterocycles, including:
The reaction conditions often include:
The mechanism of action for compounds like 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one primarily involves interactions with neurotransmitter receptors in the brain, particularly those related to dopamine and serotonin pathways.
While specific physical properties such as density and boiling point are not extensively reported, typical characteristics include:
Key chemical properties include:
1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one has potential applications in:
The emergence of 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one represents a strategic evolution in heterocyclic drug design, building upon decades of research into privileged structural motifs. The molecule belongs to a class characterized by a pyridinone core linked to a piperazine moiety through a methylene spacer, creating a versatile pharmacophore with demonstrated utility across therapeutic areas. Early exploration of piperazine-pyridinone hybrids gained momentum in the 2010s, driven by their favorable physicochemical properties and binding adaptability to biological targets. A significant milestone occurred with the identification of structurally related compounds in high-throughput screening (HTS) campaigns against infectious disease targets. Notably, derivatives featuring the N-(pyridin-4-ylmethyl)aniline scaffold demonstrated potent inhibition of the Aedes aegypti Kir1 channel (IC₅₀ = 0.47 μM for compound 9j), showcasing the insecticidal potential of this chemotype and establishing structure-activity relationship (SAR) principles critical for later optimization [1].
Concurrently, research into bromodomain inhibition revealed the therapeutic relevance of fused pyridinone systems. Patent applications covering furopyridine derivatives highlighted the importance of the pyridinone core in epigenetic modulation, particularly when substituted with nitrogen-containing heterocycles like piperazine. These early compounds, exemplified by structures featuring complex bicyclic systems (e.g., C07D491/048), demonstrated that strategic substitution on the pyridinone ring could dramatically influence target engagement and selectivity [7]. Further innovation came from programs targeting neurological disorders, where dihydrothiazolopyridone derivatives emerged as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu₅). The optimization from a chromanone HTS hit to dihydrobenzothiazolone derivative 13 (EC₅₀ = 33 nM) underscored the value of hydrogen-bond accepting heterocycles, including pyridinone analogs, in achieving potent central nervous system (CNS) activity [3].
Table 1: Key Discovery Milestones in Piperazine-Pyridinone Hybrid Development
Year Range | Therapeutic Focus | Key Structural Innovation | Biological Significance | Source Inspiration |
---|---|---|---|---|
~2010-2015 | Insecticide Development | N-(Pyridin-4-ylmethyl)anilines with sulfonylpiperazines | Kir1 channel inhibition (IC₅₀ < 0.5 μM) & larvicidal activity | [1] |
~2010-2015 | Epigenetic Therapy | Furo[2,3-c]pyridin-7(6H)-one cores with piperazines | Bromodomain inhibition patents | [7] |
~2010-2015 | Neurological Disorders | Dihydrothiazolopyridones | mGlu5 PAMs (EC₅₀ = 33 nM) | [3] |
Post-2015 | Oncology & CNS Disorders | Ethyl-pyridinone-piperazine methyl hybrids | PARP-1 trapping & multitarget ligand development | [8] [4] |
The specific integration of the 1-ethyl-5-(piperazin-1-ylmethyl) configuration represents a refinement focused on optimizing drug-like properties and target versatility. Replacing bulkier or metabolically labile substituents (e.g., ester groups in chromanone HTS hits) with the compact, stable ethyl group on the pyridinone nitrogen enhanced metabolic stability. Simultaneously, the piperazinylmethyl linkage provided a vector for introducing diverse pharmacophoric elements (arylsulfonyl, acyl, heteroaryl) while maintaining favorable solubility and conformational flexibility. This design progression is evident in later work on PARP-1 inhibitors, where compounds like AZD5305 and its analogs (e.g., 8m, IC₅₀ = 0.49 nM against PARP-1) utilized similar connectivity to achieve exceptional potency and selectivity, driven partly by water-bridged hydrogen bonding networks involving the piperazine nitrogen [8].
The molecular architecture of 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one confers exceptional versatility in drug design, functioning as a central scaffold capable of interacting with diverse biological targets. Its uniqueness stems from three interconnected features:
Table 2: Impact of Structural Variations on Key Properties and Activities
Region Modified | Exemplary Modification (Compound) | Effect on Physicochemical Properties | Biological Consequence | Source |
---|---|---|---|---|
Pyridinone N1 (R₁) | Ethyl (Standard) | Optimal logP/MPSA balance; Metabolic stability | Versatile target engagement | [4] [8] |
H (Des-ethyl) | ↑ Polarity; ↓ logP | Often ↓ Cell permeability & potency | Implied | |
Bulkier alkyl (e.g., n-Pr, Cyclopropyl) | ↑ Lipophilicity; Potential ↑ Metabolic lability | Variable: Can ↑ CNS penetration or ↑ off-target toxicity | [3] | |
C5 Linker | -CH₂- (Standard) | Optimal flexibility & length | Allows piperazine access to SBP | [4] [5] |
Direct bond (No -CH₂-) | ↑ Rigidity; ↓ Solubility | Dramatic ↓ Activity (e.g., PARP IC₅₀ >> 1μM) | [8] | |
-CH₂CH₂- (Extended) | ↑ Flexibility; ↑ MPSA | Often ↓ Potency; Variable effects on selectivity | [1] | |
Piperazine N4' (R₂) | Aryl sulfonyl (e.g., 4-F-PhSO₂) | ↑ LogP; ↓ Basic character | ↑ Kir1 inhibition (IC₅₀ ~0.5 μM) | [1] |
Acyl (e.g., Nicotinoyl) | Moderate logP; H-bonding capacity | Key for PARP-1 trapping (e.g., AZD5305, 8m) | [8] | |
Heteroaryl (e.g., Pyridin-2-yl) | Variable logP; ↑ Potential for H-bonding | Enables D3R/MOR dual activity (Ki < 50 nM) | [4] |
This structural framework excels in multitarget drug design (MTDD) strategies. Its capacity to display diverse secondary pharmacophores (R) while maintaining favorable ADME properties makes it ideal for generating:
The ongoing exploration of this scaffold focuses on exploiting its conformational dynamics and further refining the electronic properties of the pyridinone ring and the piperazine linker to unlock novel therapeutic applications, particularly in complex polypharmacology paradigms.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2